molecular formula C10H14ClNO2 B1601236 Ethyl 4-methoxybenzimidate hydrochloride CAS No. 54998-29-7

Ethyl 4-methoxybenzimidate hydrochloride

Cat. No. B1601236
CAS RN: 54998-29-7
M. Wt: 215.67 g/mol
InChI Key: VPJFORIZDKSQBF-UHFFFAOYSA-N
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Patent
US07262223B2

Procedure details

A cold solution (0° C.) of 4-methoxybenzonitrile (1.29 g, 9.59 mmol) in ethanol (30 mL) was saturated with dry HCl(g). The mixture was then stirred at room temperature for 2 days, after which FT-IR showed complete disappearance of the nitrile. The solution was concentrated to dryness, and further dried in vacuo. The ethyl 4-methoxybenzimidate hydrochloride thus obtained was used in the synthesis of compounds 152, 153 and 154.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][CH:4]=1.[ClH:11].[CH2:12]([OH:14])[CH3:13]>>[ClH:11].[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7](=[NH:8])[O:14][CH2:12][CH3:13])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
COC1=CC=C(C#N)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
nitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
further dried in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
Cl.COC1=CC=C(C(OCC)=N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.